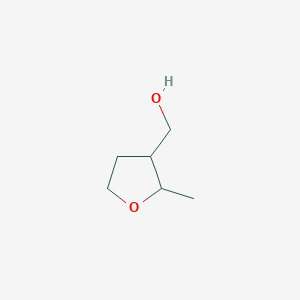

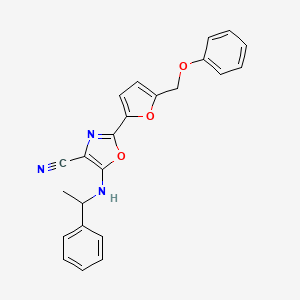

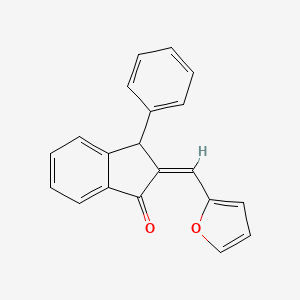

![molecular formula C17H16N2O5S3 B2707367 3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 886917-95-9](/img/structure/B2707367.png)

3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazole is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . It’s often used as a core structure in various pharmaceuticals due to its biological activity . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, known for its stability and ability to form strong hydrogen bonds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzo[d]thiazole core with sulfonyl substituents. These groups could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of sulfonyl groups could increase its polarity and potentially its solubility in polar solvents .科学的研究の応用

Pesticidal Properties

The compound has been investigated for its pesticidal potential. In a study by Shang et al., a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via the Betti reaction . These compounds exhibited favorable insecticidal properties, particularly against the oriental armyworm and diamondback moth. Notably, compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o demonstrated significant activity against the diamondback moth, with LC50 values ranging from 0.0988 to 5.8864 mg/L. Additionally, some compounds displayed lethality rates against spider mites. These findings suggest that certain derivatives could serve as promising insecticidal agents for further investigation.

HIV-1 Reverse Transcriptase (RT) Inhibition

While not directly related to pesticidal properties, it’s worth noting that similar benzothiazolyl compounds have been explored in the context of HIV-1 RT inhibition. For instance, recent research synthesized 3-[4-(2-adamantyl)-1,3-thiazol-2-yl]-2-(dihalogenphenyl)-1,3-thiazolidin-4-ones with an uncommon mode of inhibitory action . Although this specific compound differs slightly, it underscores the broader interest in benzothiazolyl derivatives for various biological activities.

Anti-Microbial and Anti-Biofilm Activity

While not directly studied for the compound , related benzothiazolyl derivatives have demonstrated anti-microbial and anti-biofilm properties. For instance, a dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate exhibited anti-Staphylococcus aureus and anti-biofilm effects . Although this specific compound differs in structure, it highlights the potential of benzothiazolyl derivatives in combating microbial infections.

作用機序

特性

IUPAC Name |

3-ethylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S3/c1-3-27(23,24)13-6-4-5-11(9-13)16(20)19-17-18-14-8-7-12(26(2,21)22)10-15(14)25-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACMTARNEJGGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

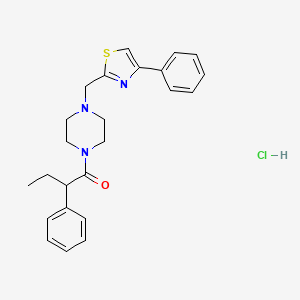

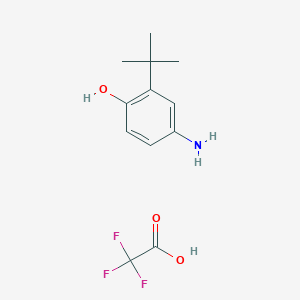

![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)

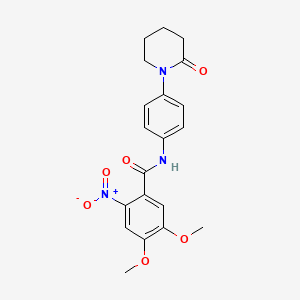

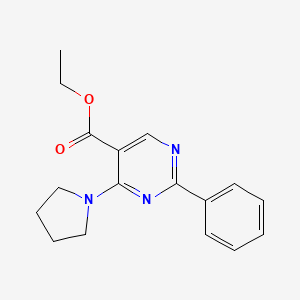

![Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2707303.png)

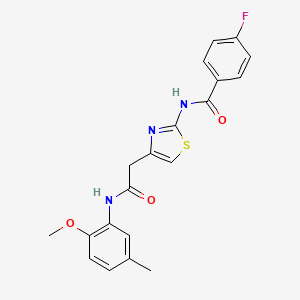

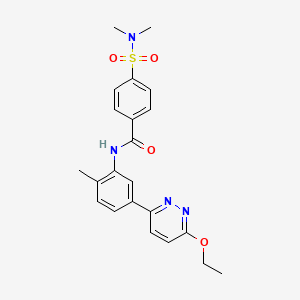

![2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2707304.png)